REACTION_CXSMILES
|
[N+](C1C=CC(CP(=O)(OCC)OCC)=CC=1)([O-])=O.N1C=CC=C(C=O)C=1.[N+:27]([C:30]1[CH:43]=[CH:42][C:33]([CH:34]=[CH:35][C:36]2[CH:37]=[N:38][CH:39]=[CH:40][CH:41]=2)=[CH:32][CH:31]=1)([O-])=O>>[N:38]1[CH:39]=[CH:40][CH:41]=[C:36]([CH2:35][CH2:34][C:33]2[CH:32]=[CH:31][C:30]([NH2:27])=[CH:43][CH:42]=2)[CH:37]=1
|
Name
|
Anilines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Name
|
3-(4-nitrostyryl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=CC=2C=NC=CC2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this disclosure, and will be usable in the syntheses of Reaction Scheme 4
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |